1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Overview
Description
Structure:C11H11NO3
This compound belongs to the class of tetrahydroquinoline derivatives and exhibits interesting properties due to its fused ring system. Let’s explore further!
Preparation Methods
Synthetic Routes:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized via various methods, including multicomponent reactions. One such approach involves the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Specific reaction conditions and reagents depend on the chosen synthetic route.
Industrial Production::
Chemical Reactions Analysis
Reactivity:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl group yields corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the corresponding alcohol, while oxidation forms carboxylic acid derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Potential use in fine chemicals and materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Comparison with Similar Compounds
Properties
CAS No. |
1178265-22-9 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-7-3-5-8-9(11(13)14)4-2-6-10(8)12/h2,4,6H,3,5,7H2,1H3,(H,13,14) |
InChI Key |
YVGNRHRSKQPYIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C=CC=C21)C(=O)O |
Origin of Product |
United States |
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